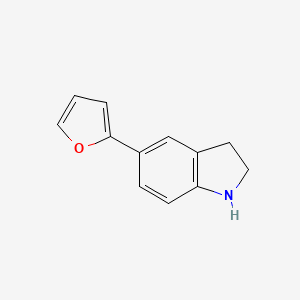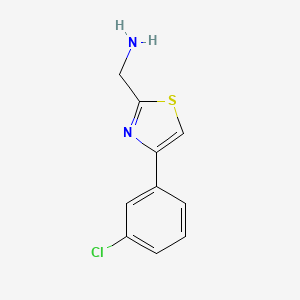
Protein E7(43-62)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein E7(43-62) is a peptide derived from the E7 protein, spanning the 43rd to 62nd amino acid residues. This peptide exhibits significant anti-tumor effects and is primarily used in scientific research for its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Protein E7(43-62) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the synthesis of Protein E7(43-62) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Chemischer Reaktionen
Types of Reactions
Protein E7(43-62) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving cysteine residues that can form disulfide bonds .
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Deprotection Reagents: TFA
Oxidation Reagents: Hydrogen peroxide (H2O2)
Reduction Reagents: Dithiothreitol (DTT)
Major Products
The major products formed from these reactions include the desired peptide sequence with potential modifications such as disulfide bonds or other post-translational modifications .
Wissenschaftliche Forschungsanwendungen
Protein E7(43-62) has a wide range of applications in scientific research:
Cancer Research: It is used to study the mechanisms of tumor suppression and the development of anti-cancer therapies.
Immunotherapy: The peptide is investigated for its potential to stimulate immune responses against cancer cells.
Drug Delivery: Research explores its use in nanoparticle-based delivery systems for targeted cancer therapy.
Biological Studies: It serves as a model peptide for studying protein-protein interactions and peptide-based therapeutics.
Wirkmechanismus
Protein E7(43-62) exerts its effects by interacting with cellular proteins involved in tumor suppression. It primarily targets the retinoblastoma protein (pRB) and related pocket proteins, p107 and p130, leading to their degradation and promoting cell cycle progression. This interaction disrupts the normal regulatory pathways, contributing to its anti-tumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Protein E7(1-20): Another peptide derived from the E7 protein, spanning the first 20 amino acid residues.
Protein E7(21-40): A peptide spanning the 21st to 40th amino acid residues of the E7 protein.
Uniqueness
Protein E7(43-62) is unique due to its specific amino acid sequence, which confers distinct anti-tumor properties. Its ability to interact with multiple cellular targets and its potential for use in various therapeutic applications make it a valuable compound in cancer research .
Eigenschaften
Molekularformel |
C95H144N28O31S3 |
|---|---|
Molekulargewicht |
2270.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C95H144N28O31S3/c1-8-45(4)74(91(150)120-73(44(2)3)90(149)122-75(48(7)124)92(151)115-58(32-49-16-10-9-11-17-49)82(141)118-65(42-157)88(147)119-63(40-155)86(145)109-53(18-12-13-29-96)80(139)117-64(41-156)87(146)116-62(94(153)154)37-72(133)134)121-85(144)60(35-68(99)127)113-81(140)57(33-50-21-23-52(125)24-22-50)112-83(142)59(34-51-39-102-43-104-51)111-77(136)47(6)105-78(137)54(19-14-30-103-95(100)101)108-84(143)61(36-71(131)132)114-89(148)66-20-15-31-123(66)93(152)56(26-28-70(129)130)110-76(135)46(5)106-79(138)55(25-27-67(98)126)107-69(128)38-97/h9-11,16-17,21-24,39,43-48,53-66,73-75,124-125,155-157H,8,12-15,18-20,25-38,40-42,96-97H2,1-7H3,(H2,98,126)(H2,99,127)(H,102,104)(H,105,137)(H,106,138)(H,107,128)(H,108,143)(H,109,145)(H,110,135)(H,111,136)(H,112,142)(H,113,140)(H,114,148)(H,115,151)(H,116,146)(H,117,139)(H,118,141)(H,119,147)(H,120,150)(H,121,144)(H,122,149)(H,129,130)(H,131,132)(H,133,134)(H,153,154)(H4,100,101,103)/t45-,46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-,75-/m0/s1 |
InChI-Schlüssel |
CNSQHCBLYKQHRV-OEGWEPFCSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)




![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)




![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)


